Superior Cytotoxicity Against A549 Lung Carcinoma vs. Parent Betulinic Acid
In a direct head-to-head in vitro evaluation using human lung carcinoma (A549) cell lines, 3-O-acetyl-betulinic acid achieved an IC50 below 10 μg/mL, whereas betulinic acid failed to reach this potency threshold under identical assay conditions [1]. The acetylated derivative was explicitly reported to demonstrate better cytotoxicity than the parent compound in this cell line, while showing the opposite trend in ovarian cancer (CAOV3) cells, confirming that the acetylation effect is cell-type-specific and not a general potency shift.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 lung carcinoma cells |
|---|---|
| Target Compound Data | IC50 < 10 μg/mL |
| Comparator Or Baseline | Betulinic acid: IC50 > 10 μg/mL (did not cross the <10 μg/mL threshold in the same assay) |
| Quantified Difference | 3-O-Acetyl-betulinic acid reached sub-10 μg/mL potency; betulinic acid did not |
| Conditions | Human lung carcinoma A549 cell line; in vitro MTT cytotoxicity assay |
Why This Matters
For lung cancer-focused screening or SAR programs, replacing 3-O-acetyl-betulinic acid with betulinic acid or alternative 3-O-acyl derivatives risks complete loss of the activity window in A549 assays, directly impacting hit identification and lead optimization campaigns.
- [1] Ahmad F, Moghaddam MG, Basri M, Rahman MBA. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis. Biosci Biotechnol Biochem. 2010;74(5):1025-1029. doi:10.1271/bbb.90917. View Source
